![molecular formula C16H23N3O3 B3082136 4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid CAS No. 1119451-56-7](/img/structure/B3082136.png)
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid
Übersicht
Beschreibung
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.38 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
. This notation provides a way to represent the structure using ASCII strings. For a detailed 3D structure, it’s recommended to use molecular visualization tools. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (305.38) and molecular formula (C16H23N3O3) . Other properties like melting point, boiling point, solubility, etc., were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Proteomics Research
“4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the mechanisms of disease.
Pharmaceutical Intermediate
This compound acts as an intermediate in the synthesis of active pharmaceutical ingredients . It could be used in the production of various drugs, enhancing their effectiveness or altering their properties.
Synthesis of Ofloxacin
Ofloxacin is a synthetic antibiotic of the fluoroquinolone drug class considered to be a second-generation fluoroquinolone. This compound could potentially be used in the synthesis of Ofloxacin .
Synthesis of Rifampicin
Rifampicin is an antibiotic used to treat several types of bacterial infections, including tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . This compound could potentially be used in the synthesis of Rifampicin .
Synthesis of Clozapine
Clozapine is an atypical antipsychotic medication used mainly to treat schizophrenia that does not improve following the use of other antipsychotic medications . This compound could potentially be used in the synthesis of Clozapine .
Synthesis of Sildenafil
Sildenafil, sold under the brand name Viagra among others, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension . This compound could potentially be used in the synthesis of Sildenafil .
Synthesis of Trifluoperazine
Trifluoperazine is a typical antipsychotic primarily used to treat schizophrenia . This compound could potentially be used in the synthesis of Trifluoperazine .
Synthesis of Zopiclone
Zopiclone is a nonbenzodiazepine hypnotic agent used in the treatment of insomnia . This compound could potentially be used in the synthesis of Zopiclone .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[4-(4-ethylpiperazin-1-yl)anilino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-5-3-13(4-6-14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJZXNHWECCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.